molecular formula C11H11N3O5 B12616966 4-Nitrophenyl 3-oxopiperazine-1-carboxylate CAS No. 880093-94-7

4-Nitrophenyl 3-oxopiperazine-1-carboxylate

Cat. No.: B12616966
CAS No.: 880093-94-7
M. Wt: 265.22 g/mol
InChI Key: IAQKVBNCICERIR-UHFFFAOYSA-N
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Description

4-Nitrophenyl 3-oxopiperazine-1-carboxylate is an organic compound that features a piperazine ring substituted with a nitrophenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 3-oxopiperazine-1-carboxylate typically involves the reaction of 4-nitrophenol with 3-oxopiperazine-1-carboxylic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the ester is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The nitro group can be replaced by other nucleophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed to yield 4-nitrophenol and 3-oxopiperazine-1-carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products

    Nucleophilic substitution: Substituted phenyl derivatives.

    Reduction: 4-Aminophenyl 3-oxopiperazine-1-carboxylate.

    Hydrolysis: 4-Nitrophenol and 3-oxopiperazine-1-carboxylic acid.

Scientific Research Applications

4-Nitrophenyl 3-oxopiperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

    Biological Studies: Used in the study of enzyme kinetics and as a substrate for enzyme assays.

    Materials Science: Employed in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 3-oxopiperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl 3-oxopiperazine-1-carboxamide: Similar structure but with an amide group instead of an ester.

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a tert-butyl group and an ethoxy substituent.

    tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Features a hydrazino group.

Uniqueness

4-Nitrophenyl 3-oxopiperazine-1-carboxylate is unique due to the presence of both the nitrophenyl and piperazine moieties, which confer distinct chemical and biological properties

Properties

CAS No.

880093-94-7

Molecular Formula

C11H11N3O5

Molecular Weight

265.22 g/mol

IUPAC Name

(4-nitrophenyl) 3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C11H11N3O5/c15-10-7-13(6-5-12-10)11(16)19-9-3-1-8(2-4-9)14(17)18/h1-4H,5-7H2,(H,12,15)

InChI Key

IAQKVBNCICERIR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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